![molecular formula C12H7N5O2 B14170700 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol CAS No. 166766-15-0](/img/structure/B14170700.png)
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is a heterocyclic compound that features a unique structure combining triazole and benzoxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with triazole derivatives under acidic or basic conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts such as copper salts or other transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required .
Chemical Reactions Analysis
Types of Reactions: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol undergoes various chemical reactions, including:
Reduction: The triazole ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Scientific Research Applications
2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The triazole and benzoxadiazole moieties contribute to its binding affinity and specificity, allowing it to modulate specific pathways involved in disease processes .
Comparison with Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.
Benzoxadiazole derivatives: Compounds with the benzoxadiazole moiety also show comparable properties in terms of fluorescence and electronic characteristics.
Uniqueness: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is unique due to the combination of both triazole and benzoxadiazole rings in a single molecule
Properties
CAS No. |
166766-15-0 |
|---|---|
Molecular Formula |
C12H7N5O2 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-(triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol |
InChI |
InChI=1S/C12H7N5O2/c18-10-4-2-1-3-9(10)17-13-7-5-6-8-12(11(7)14-17)16-19-15-8/h1-6,18H |
InChI Key |
KIACNIKPMWVBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)O |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


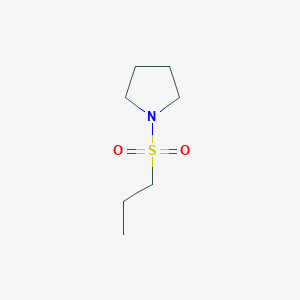
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
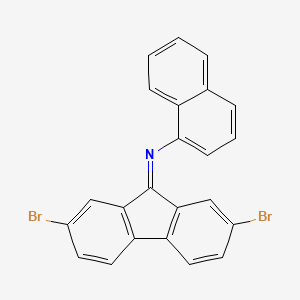


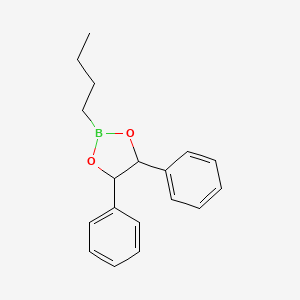
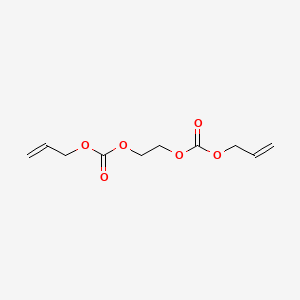
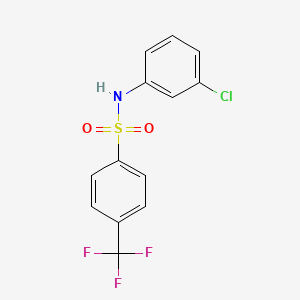
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
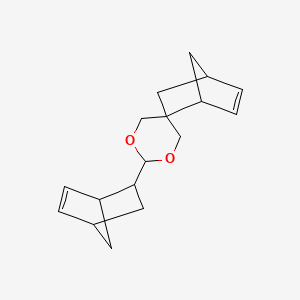

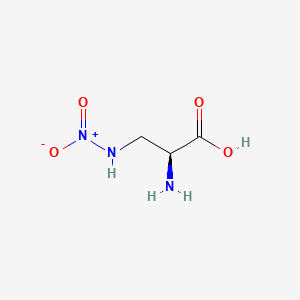
![Ethyl [4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetate](/img/structure/B14170701.png)

